molecular formula C16H18N4O3 B2793689 1-methyl-3-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 2034484-00-7

1-methyl-3-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one

Cat. No. B2793689
CAS RN: 2034484-00-7
M. Wt: 314.345
InChI Key: DOQUWXXUCBPOFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one, also known as JNJ-39393406, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.

Mechanism Of Action

1-methyl-3-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a role in regulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE10A, 1-methyl-3-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one increases the levels of cAMP and cGMP, which in turn leads to an increase in the activity of neurotransmitters such as dopamine and acetylcholine. This increased activity is thought to be responsible for the positive effects of 1-methyl-3-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one on cognitive function and memory.
Biochemical and Physiological Effects:
1-methyl-3-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has been shown to have a number of biochemical and physiological effects in animal models. In addition to its positive effects on cognitive function and memory, 1-methyl-3-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has been shown to have a neuroprotective effect, reducing the damage caused by oxidative stress and inflammation. 1-methyl-3-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has also been shown to have an effect on the regulation of body weight, making it a potential candidate for the development of drugs to treat obesity.

Advantages And Limitations For Lab Experiments

One of the advantages of 1-methyl-3-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is its high selectivity for PDE10A, which reduces the risk of off-target effects. However, one of the limitations of 1-methyl-3-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one is its relatively low potency, which may limit its effectiveness as a therapeutic agent. Additionally, further research is needed to fully understand the safety and efficacy of 1-methyl-3-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one in humans.

Future Directions

There are a number of future directions for research on 1-methyl-3-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one. One area of research is in the development of drugs to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is in the development of drugs to treat obesity. Additionally, further research is needed to fully understand the safety and efficacy of 1-methyl-3-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one in humans, as well as its potential for use in other areas of medicine.

Synthesis Methods

The synthesis of 1-methyl-3-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one involves a multi-step process starting with the reaction of 3-bromo-2-methylpyridine with piperidine-1-carboxylic acid. The resulting intermediate is then reacted with 3-hydroxypyridazine to form the final product. The synthesis method has been optimized to produce high yields of 1-methyl-3-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one with high purity.

Scientific Research Applications

1-methyl-3-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-methyl-3-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one has been shown to have a positive effect on cognitive function and memory in animal models, making it a potential candidate for the development of drugs to treat these diseases.

properties

IUPAC Name

1-methyl-3-(3-pyridazin-3-yloxypiperidine-1-carbonyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-19-9-4-6-13(15(19)21)16(22)20-10-3-5-12(11-20)23-14-7-2-8-17-18-14/h2,4,6-9,12H,3,5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQUWXXUCBPOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(3-(pyridazin-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one

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